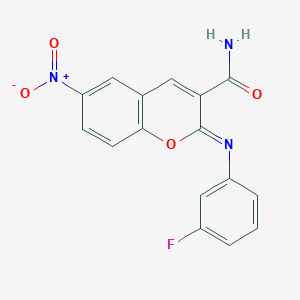

(Z)-2-((3-fluorophenyl)imino)-6-nitro-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-(3-fluorophenyl)imino-6-nitrochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3O4/c17-10-2-1-3-11(8-10)19-16-13(15(18)21)7-9-6-12(20(22)23)4-5-14(9)24-16/h1-8H,(H2,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCXJKDYWSJAOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((3-fluorophenyl)imino)-6-nitro-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by its unique structural features that include a fluorinated phenyl group and a nitro substituent. This compound has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H15FN2O2, with a molecular weight of 358.372 g/mol. The compound features a carbon-nitrogen double bond characteristic of imines, which plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H15FN2O2 |

| Molecular Weight | 358.372 g/mol |

| Purity | ≥95% |

| IUPAC Name | 2-(3-fluorophenyl)imino-N-phenylchromene-3-carboxamide |

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through receptor antagonism and enzyme inhibition. Notably, studies have explored their interactions with P2Y receptors, which are implicated in inflammatory and neurodegenerative diseases.

- P2Y Receptor Antagonism : A study on 2H-chromene derivatives revealed that certain analogs function as antagonists at the P2Y6 receptor. While specific data on this compound's activity at this receptor is limited, the structural similarities suggest potential antagonistic properties against calcium mobilization induced by UDP in astrocytoma cells .

- Inhibitory Effects on Cancer Pathways : Compounds in this class have been investigated for their role as inhibitors of hypoxia-inducible factor 2 alpha (HIF-2α), a critical factor in cancer progression. HIF-2α inhibitors have shown promise in preclinical models for treating various cancers .

Case Studies

Several studies highlight the biological efficacy of related chromene derivatives:

- Anti-Cancer Activity : In vitro studies demonstrated that certain chromene derivatives exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

- Antimicrobial Properties : Research has indicated that chromene-based compounds can display antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the chromene core. Modifications at the phenyl ring and nitro group have been shown to significantly affect the potency and selectivity of these compounds towards specific biological targets.

Table 2: Summary of Structure-Activity Relationships

| Substituent | Effect on Activity |

|---|---|

| Fluorine at para position | Enhanced receptor binding affinity |

| Nitro group | Increased cytotoxicity in cancer cells |

| Alkynes | Modulated antagonistic potency |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred biological relevance.

Substituent Variations and Structural Analogues

Key Observations :

- Electron-Withdrawing vs.

- Fluorine vs. Phenoxy Substituents: The 3-fluorophenyl group in the target compound increases lipophilicity (logP ~2.1 estimated) compared to the 4-phenoxyphenyl group in the bromo analog, which may alter membrane permeability .

- Acetylation Effects : The N-acetyl derivative (CAS 330158-35-5) exhibits increased molecular weight and altered solubility due to the acetyl group, which may impact bioavailability .

Physicochemical and Pharmacokinetic Insights

- Solubility: The nitro group in the target compound reduces aqueous solubility compared to the bromo analog, which has a larger halogen but a less polar phenoxy substituent .

- Bioactivity : While direct biological data for the target compound are unavailable, structurally related chromene carboxamides (e.g., tepraloxydim and clethodim) exhibit herbicidal activity via inhibition of acetyl-CoA carboxylase .

Q & A

Basic: What are the common synthetic routes for (Z)-2-((3-fluorophenyl)imino)-6-nitro-2H-chromene-3-carboxamide?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of a 3-fluoroaniline derivative with a chromene precursor under reflux conditions (e.g., ethanol, 80°C) to form the imine bond.

- Step 2: Introduction of the nitro group via nitration using nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C).

- Step 3: Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated activation).

Key Considerations: - Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.

- Yields (~40–60%) depend on solvent polarity and catalyst choice (e.g., p-toluenesulfonic acid for imine formation) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and Z-configuration (e.g., imine proton at δ 8.2–8.5 ppm).

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 384.08).

- Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).

- X-ray Crystallography: Resolves stereochemistry; SHELXL refines crystal packing and hydrogen-bonding networks .

Advanced: How can computational methods predict the biological activity of this chromene derivative?

Answer:

- PASS Algorithm: Predicts activity spectra (e.g., anti-inflammatory or kinase inhibition) based on structural motifs.

- Molecular Docking: Simulates binding to targets (e.g., COX-2 or EGFR) using AutoDock Vina. Validate with experimental IC₅₀ values.

- DFT Calculations: Analyze electron distribution (e.g., nitro group’s electron-withdrawing effect on chromene π-system) .

Advanced: How can researchers address conflicting bioactivity data across studies?

Answer:

- Assay Standardization: Compare IC₅₀ values under identical conditions (e.g., cell line, serum concentration).

- Structural Analog Analysis: Test derivatives with modified substituents (e.g., replacing 3-fluorophenyl with 3-chlorophenyl).

- Orthogonal Validation: Use SPR (surface plasmon resonance) to confirm binding kinetics if fluorescence assays show variability .

Advanced: What strategies optimize synthesis yield and purity?

Answer:

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) improve nitro group incorporation.

- Catalyst Optimization: Use Lewis acids (e.g., ZnCl₂) for imine formation (yield increase by ~15%).

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 2 hours vs. 24 hours conventional) .

Basic: What is the role of the Z-configuration in this compound’s reactivity?

Answer:

The Z-configuration (imine group syn to chromene oxygen) enhances:

- Steric Hindrance: Reduces π-π stacking, improving solubility.

- Electron Delocalization: Stabilizes the chromene ring, affecting redox properties.

Confirm via NOESY NMR (proximity of imine proton to chromene oxygen) .

Advanced: How to study the mechanism of action at the molecular level?

Answer:

- Biochemical Assays: Measure enzyme inhibition (e.g., COX-2) using fluorogenic substrates.

- X-ray Co-crystallization: Resolve compound-target complexes (e.g., with SHELX-refined PDB files).

- SPR/BLI: Quantify binding affinity (KD) in real-time .

Basic: What physical/chemical properties influence pharmacological potential?

Answer:

- LogP (2.5–3.2): Moderate lipophilicity balances membrane permeability and solubility.

- Thermal Stability: Decomposition >200°C (TGA data).

- Photostability: Susceptible to UV degradation; store in amber vials .

Advanced: How to design derivatives to enhance target selectivity?

Answer:

- SAR Studies: Replace nitro with cyano (-CN) to reduce off-target effects.

- Substituent Positioning: Introduce electron-donating groups (e.g., -OCH₃) at position 8 to modulate electron density.

- Prodrug Approaches: Mask carboxamide as ester to improve bioavailability .

Advanced: What is the nitro group’s role in electronic properties and reactivity?

Answer:

- Electron-Withdrawing Effect: Lowers HOMO energy, enhancing electrophilic substitution resistance.

- Redox Activity: Participates in single-electron transfer (SET) reactions, detectable via cyclic voltammetry (peak at -0.7 V vs. Ag/AgCl).

- Hydrogen Bonding: NO₂ acts as a hydrogen-bond acceptor in crystal lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.